Boc-Ala-Gly-Gly-Gly-OH
Description
Significance of Boc-Protected Peptides as Fundamental Chemical Entities
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis, serving as a temporary shield for the N-terminus of an amino acid or peptide. wikipedia.orgrsc.org This protection is crucial during the step-by-step assembly of a peptide chain, preventing unwanted side reactions at the amino group while the carboxyl end is activated for coupling with the next amino acid. americanpeptidesociety.org The Boc group's widespread use stems from its stability under a variety of reaction conditions and its facile removal under moderately acidic conditions, such as with trifluoroacetic acid (TFA), which typically does not affect other acid-sensitive protecting groups that might be present on amino acid side chains. wikipedia.org This orthogonality allows for selective deprotection and modification, a key principle in the synthesis of complex peptides. wikipedia.orgsigmaaldrich.com
The introduction of the Boc protecting group in the late 1950s revolutionized peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). rsc.orgamericanpeptidesociety.org This strategy allows for the efficient and scalable production of peptides for a wide range of applications, from fundamental biological research to the development of new therapeutics. americanpeptidesociety.org The physical and chemical properties of Boc-protected amino acids and peptides, such as their solubility and conformational preferences, are also critical areas of study, influencing their reactivity and the structures of the final peptide products. thieme-connect.comresearchgate.netnih.gov
Overview of Research Trajectories for Boc-Ala-Gly-Gly-Gly-OH and Related Oligoglycines
This compound and related oligoglycine derivatives are subjects of diverse research endeavors. Oligoglycines, chains of the simplest amino acid glycine (B1666218), are known for their conformational flexibility and their ability to form unique secondary structures, such as the polyglycine II (PGII) helix. researchgate.netresearchgate.net The incorporation of an alanine (B10760859) residue, as in this compound, introduces a methyl side chain, which can influence the conformational landscape of the peptide.
Research involving these molecules often focuses on:
Synthesis and Methodology: Developing efficient methods for the synthesis of oligopeptides is a continuous area of research. This includes both solution-phase and solid-phase techniques, with a growing emphasis on environmentally friendly approaches, such as aqueous-based synthesis. nih.govmdpi.comresearchgate.net The use of Boc-protected di- or tripeptides can sometimes be advantageous in the synthesis of repetitive sequences. google.com
Conformational Analysis: Understanding the three-dimensional structure of these peptides in both solution and the solid state is crucial for predicting their biological activity and material properties. thieme-connect.comresearchgate.netacs.org Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are often employed to study their conformational preferences. researchgate.netrsc.org
Self-Assembly and Material Science: Oligoglycines and their derivatives have shown a remarkable ability to self-assemble into well-defined nanostructures, such as sheets and fibrils. researchgate.netresearchgate.net These materials have potential applications in nanotechnology and biomedicine. The Boc protecting group can influence these aggregation pathways. rsc.org
Biological and Pharmacological Studies: While this article excludes detailed dosage and safety profiles, it is important to note that protected peptides like Boc-Ala-Gly-Gly-OH and its analogs are used to create building blocks for larger, biologically active peptides. biosynth.comrsc.orgnih.gov For instance, they can be part of synthetic peptides designed to study protein-protein interactions or to act as enzyme inhibitors. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-[[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O7/c1-8(18-13(24)25-14(2,3)4)12(23)17-6-10(20)15-5-9(19)16-7-11(21)22/h8H,5-7H2,1-4H3,(H,15,20)(H,16,19)(H,17,23)(H,18,24)(H,21,22)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPIMPNNGSBUKU-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Boc Ala Gly Gly Gly Oh and Analogous Peptide Sequences
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, has revolutionized the synthesis of peptides by anchoring the C-terminal amino acid to an insoluble resin support. peptide.commasterorganicchemistry.com This technique facilitates the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps. creative-peptides.combachem.com The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classical and robust method employed in SPPS. masterorganicchemistry.compeptide.com
Conventional Boc-Chemistry Protocols for Oligopeptide Assembly
The conventional protocol for Boc-SPPS involves a stepwise C-to-N directional assembly of the peptide chain on a solid support. bachem.com The process begins with the attachment of the C-terminal amino acid to the resin. peptide.compeptide.com For Boc-Ala-Gly-Gly-Gly-OH, the synthesis would commence by anchoring Boc-Gly-OH to a suitable resin, such as a Merrifield or PAM resin. chempep.com
The synthesis cycle involves two main steps: deprotection and coupling. The temporary Nα-Boc protecting group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM). peptide.compeptide.comdu.ac.in Following deprotection, the resulting TFA salt of the free amine is neutralized with a base like diisopropylethylamine (DIEA). peptide.compeptide.com The subsequent coupling step involves the addition of the next Nα-Boc protected amino acid, which is activated by a coupling reagent to facilitate peptide bond formation. creative-peptides.com This cycle is repeated for each amino acid in the sequence.
Table 1: Standard Boc-SPPS Cycle for this compound
| Step | Reagent/Solvent | Purpose |
| 1. Swelling | Dichloromethane (DCM) | Prepares the resin for reaction. |
| 2. Deprotection | 50% TFA in DCM | Removes the Boc protecting group from the N-terminal amino acid. |
| 3. Washing | DCM, Isopropanol (IPA) | Removes excess TFA and byproducts. |
| 4. Neutralization | 10% DIEA in DCM | Neutralizes the TFA salt to generate a free amine for coupling. |
| 5. Washing | DCM | Removes excess base. |
| 6. Coupling | Boc-amino acid, Coupling reagent (e.g., DCC/DIC), Solvent (DCM/DMF) | Forms the new peptide bond. |
| 7. Washing | DCM, IPA | Removes excess reagents and byproducts. |
This table outlines a generalized, conventional cycle for Boc-SPPS.
Advanced Coupling Reagents and Optimization of Reaction Conditions in Boc-SPPS
To enhance coupling efficiency, reduce reaction times, and minimize side reactions, a variety of advanced coupling reagents have been developed. These reagents activate the carboxylic acid group of the incoming amino acid, making it more susceptible to nucleophilic attack by the free amine of the resin-bound peptide. creative-peptides.com
Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are commonly used. peptide.com However, the formation of an insoluble dicyclohexylurea byproduct with DCC can complicate purification. peptide.com DIC is often preferred in automated SPPS as its urea byproduct is more soluble. bachem.com
Phosphonium and aminium (uronium) salts represent a more advanced class of coupling reagents. Reagents like Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its non-toxic successor, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are highly effective. bachem.comsigmaaldrich.com Aminium salts such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its derivatives are also widely used due to their high efficiency and ability to suppress racemization, especially when used with additives like 1-hydroxybenzotriazole (HOBt). peptide.comsigmaaldrich.com More recent developments include reagents like COMU, which incorporates Oxyma Pure, offering a safer alternative to explosive benzotriazole-based additives. bachem.comsigmaaldrich.com
Optimization of reaction conditions also plays a crucial role. "In situ" neutralization protocols, where neutralization and coupling occur simultaneously, have been shown to be highly effective for the rapid synthesis of peptides and can suppress certain side reactions. chempep.comnih.gov The choice of solvent, temperature, and the use of chaotropic salts can also be optimized to disrupt peptide aggregation, a common issue in SPPS. peptide.com
Table 2: Comparison of Common Coupling Reagents in Boc-SPPS
| Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC | Cost-effective, widely used. | Can cause racemization, DCC byproduct is insoluble. |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency, low racemization. | BOP produces a carcinogenic byproduct. |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Fast reaction times, highly efficient, suppress racemization. | Can cause guanidinylation of the N-terminus. |
| Immonium/Oxyma-based | COMU | High efficiency, safer (non-explosive), improved solubility. | Newer and potentially more expensive. |
This table provides a comparative overview of different classes of coupling reagents used in Boc-SPPS.
Mechanistic Investigations of Side Reactions in Boc-SPPS
Unwanted amino acid insertions can occur under specific circumstances. For instance, in syntheses involving Nα-Boc-Nim-tosyl-histidine, byproducts with extra glycine (B1666218) residues have been observed. nih.gov This is due to the partial cleavage of the Nim-tosyl group, allowing Boc-Gly to be incorporated onto the imidazole ring, which then transfers to the N-terminus of the peptide chain. nih.gov This specific issue can be circumvented by using a more stable protecting group for the histidine side chain. nih.gov In general, ensuring complete coupling and deprotection at each step is critical to prevent deletion or insertion sequences.
A variety of byproducts can form during Boc-SPPS. Alkylation of sensitive amino acid residues like tryptophan and methionine by tert-butyl cations, generated during the TFA-mediated deprotection of the Boc group, is a common issue. peptide.compeptide.com This can be minimized by adding scavengers, such as dithioethane (DTE), to the deprotection solution. peptide.compeptide.com
Other notable side reactions include:
Diketopiperazine formation: This occurs primarily at the dipeptide stage, leading to the cleavage of the dipeptide from the resin. It can be suppressed by using in situ neutralization protocols. chempep.compeptide.com
Aspartimide formation: Peptides containing Asp-Gly or Asp-Ala sequences are particularly prone to this side reaction, where the aspartic acid side chain cyclizes to form a succinimide derivative. chempep.compeptide.com This can lead to a mixture of α- and β-peptides. Using the β-cyclohexyl ester of aspartic acid instead of the benzyl ester can reduce this side reaction in Boc synthesis. peptide.com
Pyroglutamate formation: An N-terminal glutamine residue can cyclize to form pyroglutamic acid. peptide.com
Careful selection of protecting groups, optimization of reaction conditions, and the use of appropriate scavengers are essential for controlling these side reactions and ensuring the synthesis of the target peptide in high purity. chempep.com
Solution-Phase Peptide Synthesis Approaches
Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), was the primary method before the advent of SPPS. libretexts.org In this approach, all reactions are carried out in a homogenous solution, and the intermediates are isolated and purified after each step. bachem.com
The synthesis of a tetrapeptide like this compound in solution would typically involve a fragment condensation strategy or a stepwise approach. For a stepwise synthesis, Boc-Ala-OH would be coupled with a protected glycine (e.g., Gly-OBzl) using a coupling reagent. After deprotection of the C-terminal ester and N-terminal Boc group at the appropriate steps, the dipeptide fragment can be elongated by coupling with the next amino acid.
A common strategy involves the use of active esters, such as N-hydroxysuccinimide (OSu) esters, which react readily with the free amine of another amino acid or peptide fragment. bachem.comprepchem.com For example, Boc-Gly-OSu can be reacted with H-Ala-OH to form Boc-Gly-Ala-OH. prepchem.com This process can be repeated to build the desired tetrapeptide.
While LPPS allows for the purification of intermediates at each stage, which can lead to a highly pure final product, it is generally more time-consuming and labor-intensive than SPPS, especially for longer peptides. bachem.com However, for the synthesis of short peptides like this compound, it remains a viable and effective methodology.
Fragment Condensation Techniques for this compound Construction
Fragment condensation is a powerful strategy for the synthesis of longer peptides, wherein smaller, protected peptide fragments are independently synthesized and then coupled together. chempep.comspringernature.com This approach can be more efficient than stepwise solid-phase peptide synthesis (SPPS) for large peptides, as it allows for the purification of intermediate fragments, thereby reducing the accumulation of impurities in the final product. The synthesis of this compound can be envisioned through the coupling of two dipeptide fragments, such as Boc-Ala-Gly-OH and H-Gly-Gly-OH, or a combination of a tripeptide and a single amino acid.
The condensation of these fragments can be performed in either the solution phase or on a solid support. chempep.comresearchgate.net In a solution-phase approach, the protected peptide fragments are coupled using a suitable activating agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to minimize racemization. askthenerd.com
Solid-phase fragment condensation (SPFC) involves anchoring one peptide fragment to a solid support and then coupling the second fragment in solution to the resin-bound peptide. researchgate.netnih.gov This method combines the advantages of SPPS, such as ease of purification, with the efficiency of fragment condensation. chempep.com For the synthesis of this compound, H-Gly-Gly-OH could be attached to a resin, followed by the coupling of Boc-Ala-Gly-OH.
| Fragment Condensation Strategy | Coupling Partners | Phase | Typical Coupling Reagents | Potential Advantages |
| [2+2] Condensation | Boc-Ala-Gly-OH + H-Gly-Gly-OH | Solution or Solid | DCC/NHS, EDC/HOBt | Synthesis and purification of smaller fragments. |
| [3+1] Condensation | Boc-Ala-Gly-Gly-OH + H-Gly-OH | Solution or Solid | PyBOP, HBTU | Convergent synthesis approach. |
Thermal Polymerization Reactions of N-Boc-Tripeptide Derivatives
Thermal polymerization offers a solvent-free alternative for the synthesis of polypeptides from N-Boc-tripeptide derivatives. asianpubs.orgresearchgate.net This method involves heating the N-Boc-tripeptide monomer near its melting point, leading to the removal of the Boc protecting group and subsequent polymerization. asianpubs.orgresearchgate.net Research on the thermal reactions of various N-Boc-tripeptide derivatives, such as Boc-Pro-Pro-Gly-OH and Boc-Ala-Ala-Ala-OH, has demonstrated the feasibility of this approach to generate polypeptides with average molecular weights reaching up to 2500 Da. asianpubs.orgresearchgate.net
The mechanism is believed to involve the thermal deprotection of the Boc group, followed by the formation of peptide bonds between the resulting free amino and carboxyl termini of the tripeptide units. researchgate.net While direct studies on the thermal polymerization of a glycine-rich N-Boc-tripeptide to form a poly(Ala-Gly-Gly) sequence are not extensively documented, the principles established with other tripeptides suggest its potential applicability.
| N-Boc-Tripeptide Derivative | Heating Temperature (°C) | Reaction Time (h) | Resulting Polypeptide (Average MW, Da) |
| Boc-Pro-Pro-Gly-OH | Near melting point | 1-24 | ~2500 |
| Boc-Ala-Ala-Ala-OH | Near melting point | 1-24 | ~2500 |
Green Chemistry Principles in Boc-Protected Peptide Synthesis
The pharmaceutical industry's increasing focus on sustainability has driven the development of greener synthetic methods for peptides. researchgate.net These approaches aim to reduce the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency.
Aqueous-Based Synthetic Protocols for Boc-Peptides
A significant advancement in green peptide synthesis is the use of water as a solvent, which circumvents the environmental and health hazards associated with traditional organic solvents like dimethylformamide (DMF) and dichloromethane (DCM). mdpi.com The primary challenge of aqueous synthesis lies in the poor water solubility of protected amino acids. mdpi.com To overcome this, methods utilizing water-dispersible Boc-amino acid nanoparticles have been developed. mdpi.com This technology allows for efficient peptide coupling reactions in an aqueous medium, particularly when combined with microwave assistance. mdpi.com
Microwave-Assisted Peptide Bond Formation with Boc-Amino Acids
Microwave-assisted peptide synthesis (MAPS) has emerged as a valuable tool for accelerating peptide bond formation and improving the purity of the final product. nih.govluxembourg-bio.com Microwave irradiation provides rapid and uniform heating, which can overcome steric hindrance and reduce aggregation of the growing peptide chain on the solid support. mdpi.comluxembourg-bio.com The application of microwave energy has been shown to be compatible with Boc-SPPS, significantly shortening the time required for both coupling and deprotection steps. mdpi.comnih.gov For instance, microwave irradiation can reduce coupling times to as little as 5 minutes and Fmoc removal to 3 minutes in many cases. nih.gov
| Synthesis Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Key Advantage |
| Amino Acid Coupling | 30-120 min | 5-15 min | Reduced reaction time, improved efficiency. mdpi.comnih.gov |
| Boc Deprotection | 20-30 min | 5-10 min | Faster and more efficient deprotection. |
Environmentally Conscious Mechanochemical Syntheses of Boc-Dipeptides
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free approach to peptide synthesis. acs.orgirb.hr Ball milling has been successfully employed for the formation of peptide bonds. irb.hr While the synthesis of longer peptides via mechanochemistry is still an area of active research, the formation of dipeptides has been demonstrated. acs.org This solvent-free method aligns well with the principles of green chemistry by eliminating the need for bulk solvents.
Orthogonal Protection Strategies and Chemo-Enzymatic Approaches
The successful synthesis of complex peptides relies heavily on the use of orthogonal protecting groups, which can be selectively removed without affecting other protecting groups in the molecule. peptide.combiosynth.com In the context of this compound, the Boc group protects the N-terminus. If any of the amino acid side chains were reactive, they would require protection with groups that are stable to the acidic conditions used for Boc removal (e.g., trifluoroacetic acid, TFA), but could be removed under different conditions. peptide.combiosynth.com The classic orthogonal combination in Boc chemistry is the use of acid-labile Boc groups for the α-amino protection and benzyl (Bzl)-based groups for side-chain protection, which are typically removed by strong acids like hydrogen fluoride (HF) at the end of the synthesis. seplite.com
Chemo-enzymatic peptide synthesis (CEPS) represents a milder and more selective alternative to purely chemical methods. nih.govfrontiersin.org This approach utilizes enzymes, such as ligases, to catalyze the formation of peptide bonds. frontiersin.orgbachem.com One of the key advantages of enzymatic ligation is its high specificity, which often eliminates the need for side-chain protection on the peptide fragments. nih.gov For the synthesis of this compound, a potential chemo-enzymatic strategy could involve the enzymatic ligation of a Boc-protected dipeptide with another dipeptide fragment. This method is particularly beneficial for the synthesis of large peptides and proteins. rsc.org
| Methodology | Key Principle | Reagents/Conditions | Advantages |
| Orthogonal Protection (Boc/Bzl) | Differential acid lability of protecting groups. biosynth.comseplite.com | Nα-Boc (TFA labile), Side-chain-Bzl (HF labile). seplite.com | Selective deprotection, synthesis of complex peptides. peptide.com |
| Chemo-enzymatic Ligation | Enzyme-catalyzed peptide bond formation. nih.govfrontiersin.org | Ligases (e.g., subtiligase, omniligase), aqueous buffer. frontiersin.org | High specificity, mild reaction conditions, often no need for side-chain protection. nih.gov |
Compatibility of Boc Chemistry with Diverse Protecting Groups
The success of solid-phase peptide synthesis (SPPS) using Boc chemistry hinges on a strategic selection of protecting groups for the various reactive side chains of trifunctional amino acids. This strategy, often referred to as the Boc/Bzl protection scheme, is considered quasi-orthogonal. mdpi.com While both the temporary Nα-Boc group and the more permanent side-chain protecting groups are acid-labile, their removal requires different strengths of acid, allowing for selective deprotection. peptide.com The Nα-Boc group is readily cleaved by moderate acids like trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups necessitate treatment with strong acids such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for their removal. peptide.com
The choice of side-chain protection is critical to prevent unwanted reactions during peptide synthesis. For instance, in the synthesis of peptides containing serine or threonine, the hydroxyl groups are commonly protected as benzyl ethers. peptide.com Similarly, the side chains of aspartic acid and glutamic acid are protected as benzyl esters. For amino acids with more complex side chains, a variety of protecting groups are employed. The guanidino group of arginine, for example, can be protected with groups like nitro (NO2) or tosyl (Tos). peptide.com The indole nitrogen of tryptophan is often protected with a formyl (For) group, and the imidazole ring of histidine can be protected with a dinitrophenyl (Dnp) group. creative-peptides.com
The compatibility of these protecting groups with the conditions of Boc-SPPS is paramount. They must remain stable throughout the repeated cycles of Nα-Boc deprotection with TFA and subsequent coupling reactions. The following table summarizes some of the common side-chain protecting groups used in Boc chemistry and the conditions for their eventual removal.
Table 1: Common Side-Chain Protecting Groups Compatible with Boc-SPPS
| Amino Acid | Side-Chain Protecting Group | Abbreviation | Deprotection Conditions |
|---|---|---|---|
| Arginine | Tosyl | Tos | HF |
| Arginine | Nitro | NO2 | HF |
| Aspartic Acid | Benzyl ester | Bzl | HF |
| Cysteine | 4-Methylbenzyl | Meb | HF |
| Glutamic Acid | Benzyl ester | Bzl | HF |
| Histidine | Dinitrophenyl | Dnp | Thiophenol |
| Lysine | 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | HF |
| Serine | Benzyl ether | Bzl | HF |
| Threonine | Benzyl ether | Bzl | HF |
| Tryptophan | Formyl | For | Piperidine |
| Tyrosine | 2,6-Dichlorobenzyl ether | 2,6-Cl2Bzl | HF |
| Tyrosine | 2-Bromobenzyloxycarbonyl | 2-BrZ | HF, TFMSA, HBr |
The selection of an appropriate protecting group strategy is crucial for the successful synthesis of complex peptides, ensuring high yields and purity of the final product.
Enzymatic Catalysis in Peptide Fragment Condensation
An alternative and increasingly popular approach to the chemical synthesis of peptides is the use of enzymes to catalyze the formation of peptide bonds. Chemoenzymatic peptide synthesis offers several advantages, including high stereoselectivity, mild reaction conditions, and the absence of racemization. nih.gov Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to synthesize peptides under controlled conditions. This method is particularly useful for the condensation of peptide fragments, which can be a challenging step in traditional chemical synthesis.
Several proteases have been successfully employed for the synthesis of oligopeptides. Thermolysin, for example, has been shown to catalyze the formation of peptide bonds, with a preference for hydrophobic amino acids at the P1' position of the acyl donor. nih.govnih.gov This enzyme has been used in the synthesis of various peptides, including tetrapeptides. researchgate.net Subtilisin A is another versatile enzyme that has been used for the condensation of a wide range of peptide fragments, including those with protected side chains. doi.org Research has demonstrated that subtilisin A can efficiently catalyze fragment condensation in anhydrous organic solvents, leading to high conversions. doi.org
The choice of enzyme, solvent, and reaction conditions is critical for the success of enzymatic peptide synthesis. The following table provides examples of enzymatic peptide fragment condensations, highlighting the diversity of enzymes and substrates that can be used.
Table 2: Examples of Enzymatic Peptide Fragment Condensation
| Enzyme | Acyl Donor | Nucleophile | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Subtilisin A | Cbz-Phe-Leu-Ala-Ala-Cam | H-Leu-Phe-NH2 | DMF/THF (1/9, v/v) | 37 | 73 |
| Subtilisin A | Cbz-Val-Asp(OtBu)-Cam | H-Glu(OtBu)-Val-NH2 | DMF/THF (1/9, v/v) | 37 | Quantitative |
| Papain | Ala-Gly ethyl ester (monomer) | - | Aqueous buffer, pH 7.5 | - | 80 |
| Thermolysin | Cbz-L-Phe | L-Leu-NH2 | Aqueous/Organic | - | High |
| α-Chymotrypsin | Z-Tyr-OEt | Gly-NH2 | Aqueous/Organic | - | - |
| Trypsin | Bz-Arg-OEt | Gly-Asp-Ser-NH2 | Aqueous/Organic | - | - |
The chemoenzymatic approach provides a powerful tool for the synthesis of peptides like this compound, particularly for the coupling of larger, protected fragments, offering a greener and more efficient alternative to purely chemical methods.
Supramolecular Assembly and Self Organization of Boc Ala Gly Gly Gly Oh Based Systems
Fundamental Principles of Peptide Self-Assembly
The spontaneous organization of peptides into ordered structures is a cornerstone of nanotechnology and materials science. This process is directed by a range of non-covalent forces inherent to the peptide's primary structure and its interaction with the surrounding solvent. For Boc-protected peptides like Boc-Ala-Gly-Gly-Gly-OH, the final assembled architecture is a result of a complex energetic landscape shaped by these fundamental interactions.
Driving Forces: Role of Hydrophobic and π-Stacking Interactions in Boc-Peptide Aggregation
The aggregation of peptides in aqueous environments is largely driven by the hydrophobic effect, which compels nonpolar moieties to minimize their contact with water. nih.govd-nb.info In the case of this compound, the primary sources of hydrophobicity are the tert-butyl group of the Boc protector and the methyl side chain of the alanine (B10760859) residue. These groups can promote intermolecular association to sequester themselves from the aqueous phase, initiating the self-assembly process. ru.nlresearchgate.net This hydrophobic interaction is a critical factor in stabilizing the resulting aggregates. ru.nl The peptide backbone itself, with its capacity for hydrogen bonding, further reinforces these structures, often leading to the formation of β-sheet-like arrangements. ru.nlresearchgate.net
Another significant non-covalent force in peptide assembly is π-stacking. This interaction occurs between aromatic rings and is crucial for the assembly of peptides containing residues such as phenylalanine, tyrosine, or tryptophan. nih.govrsc.org However, for this compound, which lacks aromatic side chains, π-stacking is not a primary driving force for aggregation. nih.gov While some weak π-π interactions could theoretically occur involving the carbonyl groups of the peptide backbone or the Boc group, their contribution is considered minimal compared to the dominant hydrophobic and hydrogen-bonding interactions. Research has shown that even without strong π-stacking, peptides can form stable, ordered structures like fibrils, underscoring the primary role of hydrophobicity and hydrogen bonds. nih.gov
| Driving Force | Relevance to this compound | Key Components Involved |
| Hydrophobic Interactions | High | tert-butyl group (Boc), methyl group (Alanine) |
| Hydrogen Bonding | High | Amide groups of the peptide backbone |
| π-Stacking | Low / Negligible | Absence of aromatic side chains |
| Electrostatic Interactions | Moderate | Terminal carboxyl group (pH-dependent) |
Influence of Amino Acid Sequence on Self-Assembly Pathways and Outcomes
The primary amino acid sequence is the fundamental blueprint that dictates the self-assembly pathway and the morphology of the resulting nanostructures. frontiersin.org Even subtle changes in the sequence can lead to dramatically different outcomes. nih.gov The sequence Ala-Gly-Gly-Gly combines specific structural features that influence its assembly behavior.
Engineering of Self-Assembled Architectures
By understanding the fundamental principles of self-assembly, it is possible to engineer and control the formation of specific supramolecular structures. This compound and similar peptides can be used as building blocks for a variety of functional nanomaterials, from bulk hydrogels to highly ordered surface structures.
Formation of Peptide-Based Hydrogels and Nanofibrils
Peptide-based hydrogels are three-dimensional networks of self-assembled peptide fibrils that can entrap large amounts of water. nih.govbeilstein-journals.org The formation of these gels is a hierarchical process that begins with the assembly of peptides into one-dimensional nanostructures, such as nanofibers or nanoribbons. nih.gov These fibrils then entangle to form a porous, self-supporting network. nih.gov
For this compound, the amphiphilic nature—a hydrophobic Boc-Ala head and a more hydrophilic Gly-Gly-Gly tail—is conducive to the formation of such fibrillar structures. The process is typically initiated by a change in environmental conditions, such as pH or temperature, which triggers the aggregation driven by hydrophobic interactions and stabilized by intermolecular hydrogen bonds. nih.gov While many studied hydrogelators contain aromatic groups to enhance stability through π-stacking, peptides lacking these groups can still form robust gels. nih.govbeilstein-journals.org The flexible tri-glycine sequence can facilitate the necessary backbone arrangements for β-sheet formation, which is a common structural motif in hydrogel fibrils.
Design of Dendrimer-Peptide Host-Guest Complexes via Supramolecular Interactions
Dendrimers are highly branched, monodisperse macromolecules with well-defined structures that can act as hosts for smaller guest molecules, including peptides. tue.nl The interaction between dendrimers and peptides can be covalent or non-covalent, with the latter forming host-guest complexes. tue.nlillinois.edu These complexes are stabilized by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions within the dendrimer's internal cavities or on its surface. nih.gov
Poly(propylene imine) dendrimers, for instance, have been used as hosts for Boc-protected tripeptides. In such systems, the terminal carboxylic acid of the peptide can interact with the amine groups of the dendrimer. Research has shown that Boc-protected peptides can be encapsulated within the dendritic architecture. illinois.edu The strength of this interaction can be influenced by the peptide sequence. For example, studies comparing the binding of different Boc-tripeptides to a dendrimer host revealed that peptides with bulkier, more hydrophobic side chains (like Phenylalanine) can exhibit stronger binding due to additional van der Waals interactions with the host. This highlights the tunability of these host-guest systems by altering the peptide sequence.
Self-Assembly into Ordered Monolayers and Surface-Supported Structures
The organization of peptides on solid substrates to form self-assembled monolayers (SAMs) is a powerful technique for creating functional surfaces with applications in biosensing, tissue engineering, and nanoelectronics. rsc.orgresearchgate.net The formation of a stable peptide SAM typically requires the peptide to be functionalized with a specific anchor group that has a high affinity for the chosen substrate. For gold surfaces, a thiol group, often from a cysteine residue, is commonly used to form a strong gold-sulfur bond. nih.govmdpi.com
To create a SAM from this compound, the peptide would need to be synthesized with a C-terminal cysteine or another suitable linker. nih.gov Once anchored, the peptides organize on the surface, driven by intermolecular interactions. The final structure and density of the monolayer depend on the peptide's sequence, secondary structure, and the interplay between peptide-peptide and peptide-surface interactions. nih.govnih.gov The flexible Gly-rich segment of this compound could influence the packing density and orientation of the molecules on the surface, while the hydrophobic Boc-Ala part would play a role in the intermolecular stabilization of the monolayer. rsc.org The ability to control the structure of such monolayers opens the door to creating surfaces with precisely tailored chemical and physical properties. researchgate.net
Enzymatic Interactions and Biocatalytic Transformations Involving Boc Ala Gly Gly Gly Oh Derivatives
Investigation of Enzyme-Substrate Specificity and Recognition
The specificity of a protease for its substrate is determined by a series of interactions between the amino acid residues of the substrate and the corresponding binding pockets, or subsites, of the enzyme's active site. The widely accepted nomenclature for these interactions was proposed by Schechter and Berger, where substrate residues are denoted as...P3-P2-P1-P1'-P2'-P3... extending from the scissile bond, and the corresponding enzyme subsites are labeled...S3-S2-S1-S1'-S2'-S3... expasy.orgpeakproteins.com.
Subsite Interactions in Protease-Catalyzed Reactions with Boc-Peptides
The N-terminal Boc group of Boc-Ala-Gly-Gly-Gly-OH plays a significant role in its interaction with proteases. This bulky and hydrophobic group can occupy the S3 or S4 subsites of the enzyme, which often have a preference for hydrophobic residues. The presence of the Boc group can influence the orientation of the peptide in the active site, thereby affecting the efficiency and specificity of cleavage. For some proteases, N-terminal acylation can enhance proteolytic stability by reducing recognition by exopeptidases nih.gov.
The alanine (B10760859) residue at the P3 or P2 position (depending on the cleavage site) interacts with the corresponding S3 or S2 subsite. These subsites in many proteases are adapted to accommodate small, non-polar side chains. The subsequent glycine (B1666218) residues, with their minimal side chains, offer conformational flexibility, allowing the peptide backbone to adapt to the geometry of the active site. This flexibility can be particularly important for positioning the scissile bond correctly for catalysis.
Below is a table illustrating the hypothetical subsite interactions for a protease cleaving a Boc-peptide derivative.
| Substrate Residue Position | Occupying Group/Residue | Corresponding Enzyme Subsite | Likely Interaction Type |
| P4 | Boc- | S4 | Hydrophobic |
| P3 | Ala | S3 | Hydrophobic/Steric |
| P2 | Gly | S2 | Backbone hydrogen bonding |
| P1 | Gly | S1 | Backbone hydrogen bonding |
| P1' | Gly | S1' | Backbone hydrogen bonding |
Rational Design of Oligopeptide Substrate Mimetics for Enzyme Modulation
Understanding the subsite preferences of proteases allows for the rational design of oligopeptide substrate mimetics to modulate their activity. This compound can serve as a scaffold for such design. By systematically altering the amino acid sequence, the N-terminal protecting group, or by introducing unnatural amino acids, it is possible to create molecules that act as highly specific substrates, inhibitors, or activity probes nih.govbiorxiv.org.
For instance, replacing the glycine residues with other amino acids can probe the specificity of the S2, S1, and S1' subsites. Changing the Boc group to other acyl groups can modulate the interaction with the S4/S3 subsites, potentially enhancing binding affinity or altering substrate turnover rates tandfonline.com. This approach is crucial for developing targeted therapeutics and diagnostic tools that rely on the specific modulation of protease activity.
Biocatalytic Utility in Peptide Chemistry
The use of enzymes in peptide synthesis, known as chemo-enzymatic peptide synthesis (CEPS), offers several advantages over purely chemical methods, including mild reaction conditions, high stereospecificity, and the avoidance of toxic reagents nih.govresearchgate.net. N-terminally protected peptides like this compound are valuable building blocks in this context.
Chemo-Enzymatic Synthesis of Complex Peptide Structures
In chemo-enzymatic peptide synthesis, proteases are used in reverse to catalyze the formation of peptide bonds. An N-terminally protected peptide ester or acid, such as a derivative of this compound, can act as the acyl donor. This is reacted with an amino component (the nucleophile), and under controlled conditions, the enzyme facilitates the formation of a new peptide bond acsgcipr.org. The N-terminal protecting group is essential to prevent self-polymerization of the acyl donor. This strategy allows for the sequential ligation of peptide fragments to construct large and complex peptide structures that are difficult to produce by conventional methods youtube.com.
The table below summarizes key parameters in a hypothetical chemo-enzymatic ligation using a Boc-peptide derivative.
| Parameter | Description |
| Enzyme | Serine or Cysteine Protease (e.g., Subtilisin, Papain) |
| Acyl Donor | Boc-Ala-Gly-Gly-Gly-OR (where R is an activating group) |
| Nucleophile | H2N-Peptide-X (where X is a protecting group or resin) |
| Solvent System | Aqueous buffer with organic co-solvents to suppress hydrolysis |
| Key Advantage | High chemoselectivity and absence of racemization |
Enzymatic Activity Profiling for Peptide Analysis
To understand the function of proteases in biological systems, it is essential to profile their activity and specificity. This is often achieved using libraries of synthetic peptides. This compound and its derivatives can be incorporated into such libraries, typically with a fluorescent or chromogenic reporter group attached to the C-terminus nih.gov. When a protease cleaves the peptide, the reporter group is released, providing a measurable signal that is proportional to the enzyme's activity stanford.edu. By screening a library of such substrates, a detailed profile of the protease's specificity can be obtained. This information is invaluable for identifying the physiological substrates of a protease and for designing specific inhibitors plos.orgnih.gov.
Enzymatic Cleavage Mechanisms in Protease-Sensitive Constructs
Proteases cleave peptide bonds through a process of hydrolysis, with the specific mechanism depending on the catalytic residues in the enzyme's active site. For serine proteases, a catalytic triad (B1167595) (typically Asp, His, and Ser) is involved, while cysteine proteases utilize a catalytic dyad (typically Cys and His).
When a protease-sensitive construct containing the this compound sequence binds to the active site, the carbonyl group of the scissile peptide bond is attacked by the nucleophilic serine or cysteine residue of the enzyme. This leads to the formation of a tetrahedral intermediate, which is stabilized by interactions with the enzyme's oxyanion hole. The intermediate then collapses, breaking the peptide bond and forming an acyl-enzyme intermediate, with the N-terminal portion of the substrate (including the Boc-Ala-Gly-) covalently attached to the enzyme. The C-terminal portion of the substrate is released. In the final step, a water molecule attacks the acyl-enzyme intermediate, hydrolyzing it and releasing the N-terminal fragment, thereby regenerating the free enzyme. The presence of the N-terminal Boc group can influence the rate of these steps by affecting substrate binding and the stability of the enzyme-substrate complex, but it does not alter the fundamental chemical mechanism of peptide bond cleavage.
Characterization of Protease-Cleavable Peptide Linkers
Protease-cleavable peptide linkers are integral components in advanced drug delivery systems and bioconjugates. Their design hinges on the principle of selective cleavage by specific proteases that are often upregulated in pathological environments, such as the tumor microenvironment. The sequence of the peptide linker dictates its susceptibility to enzymatic action, and glycine-rich sequences have been explored for their unique properties.
Specificity of Proteolytic Enzymes Towards Glycine-Rich Sequences
The interaction of proteolytic enzymes with glycine-rich sequences, such as the triglycine (B1329560) motif in this compound, is highly dependent on the specific enzyme . The small and flexible nature of glycine residues can influence the binding and catalytic efficiency of proteases.
Cathepsins: Lysosomal cysteine proteases like cathepsin B play a significant role in the intracellular degradation of proteins. Cathepsin B primarily functions as a dipeptidyl carboxypeptidase, cleaving dipeptides from the C-terminus of polypeptide chains. Its activity is highly specific, and studies have utilized various peptide sequences to map its active site. While cathepsin B is a key enzyme for cleaving linkers in antibody-drug conjugates, its specificity is generally not directed towards poly-glycine sequences. In fact, a triple glycine (GGG) linker has been employed as a non-cleavable control in studies assessing cathepsin B-mediated cleavage, indicating its resistance to this particular enzyme. However, the development of triglycine linkers for certain antibody-drug conjugates suggests that under specific structural contexts or by other lysosomal proteases, cleavage may occur.
Elastase: This serine protease, particularly pancreatic elastase, is known to cleave peptide bonds at the C-terminal side of small, uncharged amino acids such as alanine, valine, serine, and glycine. youtube.com This specificity makes elastase a strong candidate for the enzymatic degradation of the this compound peptide. The presence of an alanine residue at the P1 position (Ala-Gly bond) and subsequent glycine residues would likely make this peptide susceptible to elastase-mediated hydrolysis.
The following table summarizes the general specificity of these proteases towards glycine-rich sequences.
| Protease Family | General Specificity | Interaction with Glycine-Rich Sequences |
| Cathepsins | Primarily dipeptidyl carboxypeptidase activity; specific recognition sequences (e.g., Val-Cit). | Generally poor substrates; triglycine motifs have been used as non-cleavable controls. |
| Matrix Metalloproteinases (MMPs) | Complex specificity, influenced by residues in P and P' sites. | Variable; some MMPs may tolerate or prefer glycine at specific subsites. |
| Elastase | Cleaves at the C-terminus of small, hydrophobic amino acids (Ala, Gly, Val, Ser). | Likely to cleave, especially at Ala-Gly and Gly-Gly bonds. |
Factors Influencing Enzymatic Degradation Rates of Oligopeptides
Primary Sequence and Subsite Interactions: The amino acid residues at and around the cleavage site (the P and P' positions) are critical determinants of substrate recognition and catalysis. The interaction of these residues with the corresponding subsites in the enzyme's active site dictates the binding affinity (represented by the Michaelis constant, Km) and the catalytic turnover rate (kcat). For instance, a study on the chymotrypsin (B1334515) Aα-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides demonstrated how substitutions in the peptide chain influence kinetic parameters. The introduction of an alanine residue in place of a glycine can alter the hydrophobic interactions with the enzyme's active site, thereby affecting kcat and Km. nih.gov
Peptide Chain Length: The length of the peptide can also influence its degradation rate. Longer peptide chains may allow for more extensive interactions with the enzyme's active site, potentially leading to higher catalytic efficiency. The aforementioned study on chymotrypsin Aα showed that extending the peptide chain from Ac-Phe-NH₂ to Ac-Phe-Gly-NH₂ and Ac-Phe-Gly-Gly-NH₂ resulted in changes to the kinetic parameters, highlighting the impact of chain length on enzymatic activity. nih.gov
N-terminal Protecting Groups: The presence of an N-terminal protecting group, such as the tert-butyloxycarbonyl (Boc) group in this compound, can significantly impact enzymatic degradation. The bulky and hydrophobic nature of the Boc group can sterically hinder the approach of the enzyme to the peptide backbone, potentially reducing the rate of hydrolysis. This effect would be most pronounced for exopeptidases that initiate cleavage from the N-terminus, but it can also influence the binding of endopeptidases.
Conformation: The three-dimensional structure of the oligopeptide in solution can affect its accessibility to the enzyme's active site. Glycine-rich sequences are known for their conformational flexibility. While this flexibility can facilitate binding to some enzymes, in other cases, a more rigid and pre-organized conformation may be required for optimal recognition and catalysis.
The following interactive data table, derived from studies on the chymotrypsin-catalyzed hydrolysis of related peptides, illustrates the influence of sequence and chain length on kinetic parameters. nih.gov
| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |
| Ac-Phe-Gly-NH₂ | 0.038 | 36.4 | 1.04 |
| Ac-Phe-Ala-NH₂ | 0.051 | 29.8 | 1.71 |
| Ac-Phe-Gly-Gly-NH₂ | 0.110 | 32.8 | 3.35 |
| Ac-Phe-Ala-Gly-NH₂ | 0.430 | 22.0 | 19.5 |
| Ac-Phe-Gly-Ala-NH₂ | 0.520 | 17.0 | 30.6 |
Kinetic parameters were determined at pH 8.00 and 25°C. nih.gov
This data demonstrates that both the specific amino acid sequence and the length of the peptide chain have a profound impact on the efficiency of enzymatic cleavage. The substitution of glycine with alanine and the extension of the peptide chain can lead to significant increases in the catalytic efficiency (kcat/Km). While this data is for chymotrypsin and not directly for this compound, it provides a clear illustration of the principles governing the enzymatic degradation of oligopeptides.
Advanced Applications and Research Frontiers of Boc Ala Gly Gly Gly Oh Derivatives
Application in Proteomics and Protein Structure-Function Analysis
In the highly sensitive and precise field of proteomics, the quality and reproducibility of analytical data are paramount. Derivatives of Boc-Ala-Gly-Gly-Gly-OH, due to their stability and well-defined chemical properties, play a significant role in ensuring the accuracy of complex protein analyses.
The accurate quantification and identification of proteins and peptides by mass spectrometry (MS) and high-performance liquid chromatography (HPLC) rely on the use of reliable standards. Simple, synthetic peptides like this compound and its analogs, such as Boc-Gly-Gly-Gly-Gly-OH, are ideal for this purpose. adventchembio.com
These peptides serve as working standards for quality control in several ways:
Method Validation: They are used to validate analytical methods, ensuring that the instrumentation is performing correctly and that the results are reproducible.
Retention Time Markers: In chromatography, their predictable elution profiles allow them to be used as retention time markers, helping to calibrate separation columns and identify unknown peptides based on their relative elution times.
Mass Accuracy Verification: In mass spectrometry, the known molecular weight of these standards is used to confirm the mass accuracy of the instrument, a critical parameter for the correct identification of peptides from complex biological samples. adventchembio.com
Impurity Quantification: In pharmaceutical manufacturing of peptide-based drugs, related simple peptides can be used as standards to detect and quantify potential impurities, ensuring the safety and efficacy of the final product. adventchembio.com
| Analytical Technique | Role of Boc-Peptide Standard | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Retention Time Standard | Confirms purity and calibrates the separation process. adventchembio.com |
| Mass Spectrometry (MS) | Mass Calibration Standard | Confirms the molecular weight and ensures instrument accuracy. adventchembio.com |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Structural Reference | Provides a detailed view of the molecule's structure for identity confirmation. adventchembio.com |
Development of Advanced Biomaterials and Bio-Conjugates
The field of biomaterials increasingly relies on components that are biocompatible and can mimic the natural cellular environment. Peptides are ideal candidates for this, and simple sequences derived from this compound serve as fundamental building blocks.
Peptide-based hydrogels are a class of biomaterials that show great promise as three-dimensional (3D) scaffolds for tissue engineering. researchgate.netmdpi.com These scaffolds are designed to support cell growth, differentiation, and the formation of new tissue by mimicking the native extracellular matrix (ECM). researchgate.netmdpi.com
Key Features of Peptide Scaffolds for Tissue Engineering:
| Feature | Description | Relevance of (Ala-Gly-Gly-Gly)n Spacers |
|---|---|---|
| Biocompatibility | The material must not elicit a harmful immune response. | Glycine (B1666218) and Alanine (B10760859) are simple, natural amino acids that are well-tolerated by the body. |
| Biodegradability | The scaffold should degrade over time as new tissue is formed. mdpi.com | Peptide bonds can be enzymatically cleaved at a predictable rate. |
| Mechanical Properties | The scaffold must have appropriate stiffness and elasticity to support cell growth. mdpi.com | The flexible glycine-rich sequence can be used to tune the mechanical properties of the hydrogel. |
| Bioactivity | Scaffolds can be functionalized with motifs that promote cell adhesion and growth. mdpi.comnih.gov | The AGGG sequence serves as a neutral linker connecting these bioactive motifs. |
Smart bioconjugates are molecules where a biological component, like a peptide, is linked to another functional moiety, such as a drug, imaging agent, or polymer. This compound is a useful building block in the synthesis of the peptide portion of these conjugates. chemimpex.com The Boc protecting group allows for controlled, stepwise synthesis of a peptide chain using solid-phase peptide synthesis (SPPS). researchgate.netnih.gov
The Ala-Gly-Gly-Gly sequence can be used as a linker to connect a targeting peptide to a therapeutic payload. The flexibility of the glycine residues can ensure that the two parts of the conjugate can function independently without steric hindrance.
Contributions to Synthetic Biology and Artificial Protein Design
Synthetic biology aims to design and construct new biological parts, devices, and systems. A key aspect of this is the creation of artificial proteins with novel functions. Boc-protected peptide fragments are essential tools in this endeavor.
Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Peptides can be designed to carry bioorthogonal functional groups, allowing them to be selectively modified in a biological environment.
The synthesis of these specialized peptides relies on the precise incorporation of unnatural amino acids or other reactive moieties. Standard peptide synthesis protocols, often using Boc-protected amino acids like Boc-Ala-OH and Boc-Gly-OH, are employed to build the peptide backbone. nih.gov A sequence like Ala-Gly-Gly-Gly can serve as a well-defined spacer arm that positions a bioorthogonal group, such as a tetrazine or a trans-cyclooctene, at a specific distance from another functional part of the molecule. nih.gov This spatial control is critical for designing molecular probes, imaging agents, and targeted drug delivery systems. The modularity of using building blocks like this compound allows for the rapid and efficient creation of libraries of reactive peptides for various applications in synthetic biology. nih.gov
Facilitation of Combinatorial Synthesis for Peptide Library Generation
The use of N-terminally protected amino acid derivatives, such as this compound, is fundamental to the strategy of combinatorial peptide synthesis. This technique allows for the rapid and systematic creation of vast collections of peptides, known as peptide libraries. These libraries are instrumental in drug discovery and biomolecular screening, providing a diverse pool of molecules to identify peptides with specific biological activities, such as binding to a particular receptor or inhibiting an enzyme americanpeptidesociety.org.
The core principle behind generating these libraries often involves solid-phase peptide synthesis (SPPS), a method where peptides are assembled sequentially while one end is attached to a solid support americanpeptidesociety.org. The tert-butyloxycarbonyl (Boc) protecting group plays a crucial role in this process. It "masks" the N-terminus of the amino acid (in this case, Alanine), preventing unwanted side reactions during the coupling of the next amino acid in the sequence chemimpex.comyoutube.com.
The synthesis of a peptide library can be performed using a "split-mix" approach. In this method, a batch of resin beads (the solid support) is split into multiple portions. A different Boc-protected amino acid is coupled to the resin in each portion. After the coupling reaction, the Boc group is removed with an acid, and all the resin portions are mixed back together americanpeptidesociety.org. This cycle of splitting, coupling, and mixing is repeated for each position in the peptide sequence. The result is a library where each bead, in theory, holds a unique peptide sequence americanpeptidesociety.org.
Boc-protected amino acids are well-suited for these synthetic methods, which can accommodate not only the standard L-amino acids but also D-amino acids and other unnatural organic moieties, greatly expanding the chemical diversity of the library researchgate.net. Once the library is synthesized, it can be screened to find "hits"—peptides that bind with high affinity to a molecular target americanpeptidesociety.orgresearchgate.net.
Key Steps in Boc-Based Combinatorial Synthesis:
| Step | Description | Purpose |
| 1. Attachment | The first Boc-protected amino acid is attached to a solid resin support. | To provide a stable anchor for peptide chain growth. |
| 2. Deprotection | The Boc protecting group is removed from the N-terminus, typically using an acid like trifluoroacetic acid (TFA) csic.es. | To expose the amine group for the next coupling reaction. |
| 3. Coupling | The next Boc-protected amino acid is activated and added, forming a peptide bond with the deprotected N-terminus of the growing chain csic.esresearchgate.net. | To elongate the peptide chain. |
| 4. Repetition | Steps 2 and 3 are repeated in a "split-mix" fashion to introduce diversity at each position in the peptide sequence. | To generate a large library of unique peptides simultaneously. |
| 5. Cleavage | Once synthesis is complete, the peptides are cleaved from the resin support. | To release the final peptides for screening and analysis. |
Implications for Prebiotic Chemistry and Origins of Life Studies
While a synthetically protected compound like this compound would not have existed on the prebiotic Earth, the study of its core structure—a short chain of simple amino acids—has profound implications for understanding the origins of life. Research in this field explores how the fundamental building blocks of life, such as peptides, could have formed and functioned in early Earth environments before the existence of complex cellular machinery uw.edu.plucl.ac.uk.
Understanding Peptide Formation and Catalysis in Early Earth Environments
A central question in origins of life research is how the first functional polymers, like peptides and nucleic acids, came into being nih.gov. Peptides are essential to all life, forming the basis of proteins which catalyze the vast majority of biological reactions ucl.ac.uksciencedaily.com. However, this presents a "chicken-and-egg" problem: the enzymes that form peptide bonds are themselves proteins ucl.ac.uksciencedaily.com.
Recent studies have shown that peptides could have formed abiotically (without enzymes) under conditions plausible for the primitive Earth. Several potential scenarios for prebiotic peptide synthesis have been proposed:
Volcanic Environments: Researchers have demonstrated that volcanic gases like sulfur dioxide can activate amino acids, allowing them to form peptides even at low concentrations and room temperature. The presence of minerals like covellite, found in volcanic settings, can catalyze these reactions researchgate.net.
Hydrothermal Systems: Experiments simulating deep-sea hydrothermal vents show that the condensation of amino acids like glycine into oligopeptides is favored in high-temperature, high-pressure fluids. The rapid cycling of these fluids between hot and cool zones could have enhanced the elongation of peptide chains nih.gov.
Precursor Molecules: Some studies suggest that peptides could have formed directly from aminonitriles, the chemical precursors to amino acids. This pathway bypasses the need to first form amino acids under harsh conditions and then energize them for peptide bond formation, suggesting a more direct route to the first peptides in water ucl.ac.uksciencedaily.cominverse.com.
Once formed, even short peptides could have played crucial roles in the early stages of life. There is growing evidence that simple peptides can act as catalysts for a variety of chemical reactions, potentially forming a bridge between simple mineral-based catalysis and the highly efficient enzymes of modern biology researchgate.netnih.govacs.org. For instance, the dipeptide Ser-His has been shown to possess hydrolytic activity, capable of cleaving esters, proteins, and even nucleic acids, acting as a primitive analogue of modern serine proteases uw.edu.plcuny.edu. This catalytic ability suggests that early peptides could have participated in a primitive metabolism, facilitating the synthesis of other important molecules, possibly even the building blocks of RNA nih.govresearchgate.net. This concept supports a model where peptides and nucleic acids co-evolved, with each type of molecule supporting the synthesis and function of the other nih.govcam.ac.ukfutura-sciences.com.
Potential Roles of Short Peptides in Prebiotic Earth:
| Function | Description | Significance for Origin of Life |
| Catalysis | Accelerating chemical reactions, such as hydrolysis and peptide bond formation uw.edu.plcuny.edu. | Provided a means for primitive metabolism to emerge before the evolution of complex enzymes. |
| Scaffolding | Acting as templates or organizing structures for other molecules, such as nucleotides researchgate.net. | Could have facilitated the polymerization of RNA, a key step in the "RNA world" hypothesis. |
| Compartmentalization | Self-assembling into structures like fibrils or vesicles, creating localized environments researchgate.net. | Offered protection for other molecules and created micro-environments for specific reactions to occur. |
| Molecular Recognition | Binding to specific minerals, metal ions, or other organic molecules nih.gov. | Allowed for the selection and concentration of molecules, enhancing reaction rates and specificity. |
Q & A
Advanced Research Question
- Competitive binding assays : Co-incubate with excess non-labeled peptide or structurally similar analogs to assess specificity.
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to distinguish specific vs. nonspecific interactions.
- Negative controls : Include scrambled-sequence peptides in activity assays to rule out nonspecific effects .
How should aqueous formulations of this compound be optimized to prevent aggregation?
Basic Research Question
- Solubility screening : Test solubility in buffers (e.g., PBS, Tris-HCl) at pH 5–8 with 1–5% organic cosolvents (e.g., DMSO).
- Stability monitoring : Use dynamic light scattering (DLS) to detect aggregates and UV-Vis spectroscopy to track degradation over time.
- Lyophilization : For long-term storage, lyophilize in the presence of cryoprotectants (e.g., trehalose) .
What spectroscopic methods are critical for characterizing this compound?
Basic Research Question
- NMR spectroscopy : Assign peaks using 2D H-H COSY and TOCSY to confirm backbone connectivity and stereochemistry.
- Mass spectrometry : Validate molecular weight via ESI-MS with <1 ppm mass error.
- FTIR spectroscopy : Identify amide I and II bands to confirm secondary structure .
How can computational modeling predict the interaction of this compound with lipid bilayers?
Advanced Research Question
- Membrane embedding simulations : Use the CHARMM-GUI membrane builder to embed the peptide in a POPC bilayer.
- Free energy calculations : Apply umbrella sampling or metadynamics to estimate permeability coefficients.
- Validation : Compare with experimental data from fluorescence quenching assays using liposome models .
What are best practices for ensuring reproducibility in this compound synthesis?
Basic Research Question
- Protocol documentation : Detail resin swelling times, coupling durations, and washing steps.
- Batch testing : Synthesize multiple batches under identical conditions and compare purity/yield via HPLC.
- Open data sharing : Deposit synthetic protocols and characterization data in public repositories (e.g., Zenodo) .
How should force field selection impact MD simulations of this compound?
Advanced Research Question
- Force field benchmarking : Compare AMBER ff19SB and CHARMM36m by simulating known crystal structures of similar peptides.
- Solvent models : Test TIP3P vs. TIP4P water to evaluate hydration effects on conformational sampling.
- Validation : Use experimental NMR coupling constants to assess simulation accuracy .
How can contradictory anti-inflammatory data for this compound be systematically resolved?
Advanced Research Question
- Dose-response reanalysis : Apply nonlinear regression to identify EC variability across studies.
- Interaction testing : Use ANOVA to assess if cell type (e.g., macrophages vs. neutrophils) modifies the peptide’s effect size .
- Mechanistic studies : Perform RNA-seq on treated cells to identify differentially expressed pathways and reconcile functional outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
